N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a piperidine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide typically involves the following steps:
Formation of the Cyano Group:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through condensation reactions between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, reduction of the cyano group may yield primary amines, while oxidation may introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a precursor for bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and piperidine ring may play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)acetamide: Similar structure but with an acetamide moiety instead of propanamide.
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)butanamide: Similar structure but with a butanamide moiety instead of propanamide.
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the cyano group and the piperidine ring can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-piperidin-1-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-11(2)14(4,10-15)16-13(18)12(3)17-8-6-5-7-9-17/h11-12H,5-9H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJISVGYKDZREA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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